2-((2-Amino-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid 2-((2-Amino-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 61827-73-4
VCID: VC18423766
InChI: InChI=1S/C17H12N4O8S/c18-13-3-2-10-11(6-9(7-15(10)22)30(27,28)29)16(13)20-19-14-4-1-8(21(25)26)5-12(14)17(23)24/h1-7,22H,18H2,(H,23,24)(H,27,28,29)
SMILES:
Molecular Formula: C17H12N4O8S
Molecular Weight: 432.4 g/mol

2-((2-Amino-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid

CAS No.: 61827-73-4

Cat. No.: VC18423766

Molecular Formula: C17H12N4O8S

Molecular Weight: 432.4 g/mol

* For research use only. Not for human or veterinary use.

2-((2-Amino-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid - 61827-73-4

Specification

CAS No. 61827-73-4
Molecular Formula C17H12N4O8S
Molecular Weight 432.4 g/mol
IUPAC Name 2-[(2-amino-5-hydroxy-7-sulfonaphthalen-1-yl)diazenyl]-5-nitrobenzoic acid
Standard InChI InChI=1S/C17H12N4O8S/c18-13-3-2-10-11(6-9(7-15(10)22)30(27,28)29)16(13)20-19-14-4-1-8(21(25)26)5-12(14)17(23)24/h1-7,22H,18H2,(H,23,24)(H,27,28,29)
Standard InChI Key IDBOAWWVNVRVHH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N=NC2=C(C=CC3=C2C=C(C=C3O)S(=O)(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2-((2-Amino-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid (CAS 61827-73-4) is an azo dye derivative featuring multiple functional groups, including sulfonic acid, nitro, amino, and hydroxyl substituents. Its molecular formula is C17H12N4O8S\text{C}_{17}\text{H}_{12}\text{N}_{4}\text{O}_{8}\text{S}, with a computed molecular weight of 432.4 g/mol . The IUPAC name, 2-[(2-amino-5-hydroxy-7-sulfonatonaphthalen-1-yl)diazenyl]-5-nitrobenzoic acid, reflects its polycyclic aromatic backbone interconnected via an azo (-N=N- ) linkage .

Table 1: Molecular Descriptors

PropertyValueSource
CAS Number61827-73-4
Molecular FormulaC17H12N4O8S\text{C}_{17}\text{H}_{12}\text{N}_{4}\text{O}_{8}\text{S}
Molecular Weight432.4 g/mol
IUPAC Name2-[(2-amino-5-hydroxy-7-sulfonatonaphthalen-1-yl)diazenyl]-5-nitrobenzoic acid
InChI KeyIDBOAWWVNVRVHH-UHFFFAOYSA-N

Structural Features

The compound’s structure comprises a naphthalene ring system substituted with hydroxyl (-OH), sulfonic acid (-SO3_3H), and amino (-NH2_2) groups at positions 5, 7, and 2, respectively. This naphthyl moiety is connected via an azo bond to a benzoic acid derivative bearing a nitro (-NO2_2) group at position 5 . The sulfonic acid group enhances water solubility, a critical property for dye applications, while the nitro group contributes to electron-withdrawing effects, stabilizing the chromophore .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of azo compounds typically involves diazotization and coupling reactions. While direct literature on this specific compound is limited, analogous routes suggest the following steps:

  • Diazotization: A primary aromatic amine (e.g., 2-amino-5-nitrobenzoic acid) reacts with nitrous acid (HNO2_2) under acidic conditions to form a diazonium salt.

  • Coupling: The diazonium salt couples with a naphthol derivative (e.g., 2-amino-5-hydroxy-7-sulfonaphthalene) in alkaline media, forming the azo bond .

A related synthesis of 2-amino-5-nitrobenzoic acid—a potential precursor—involves oxidative cleavage of 5-nitroisatin using hydrogen peroxide (H2O2\text{H}_2\text{O}_2) and sodium hydroxide (NaOH\text{NaOH}) at 10°C, yielding a 76.7% product after acidification .

Table 2: Exemplary Synthesis Conditions for Precursors

ParameterDetailSource
Starting Material5-Nitroisatin
ReagentsH2O2\text{H}_2\text{O}_2, NaOH\text{NaOH}
Temperature10°C
Yield76.7%

Purification and Characterization

Post-synthesis, the crude product is isolated via acid precipitation (pH 3–4) and purified through recrystallization . Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify purity and structural integrity .

Physicochemical Properties

Solubility and Stability

The sulfonic acid group confers high aqueous solubility, making the compound suitable for dyeing applications in aqueous media. The nitro and hydroxyl groups contribute to UV-Vis absorption maxima in the visible spectrum, a hallmark of azo dyes . Stability studies indicate susceptibility to photodegradation under prolonged UV exposure, common in many nitroaromatic compounds .

Spectroscopic Profiles

  • UV-Vis: Strong absorbance between 400–600 nm due to the conjugated π-system of the azo chromophore .

  • IR Spectroscopy: Peaks corresponding to -NO2_2 (1520 cm1^{-1}), -SO3_3H (1040 cm1^{-1}), and -COOH (1700 cm1^{-1}) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator